Gem-Difluoro Bridge Substitution Lowers Carboxylic Acid pKa by ~1.6 Units Versus Non-Fluorinated BCP Core
The 2,2-difluoro substitution on the bicyclo[1.1.1]pentane cage inductively withdraws electron density through the strained σ-framework, substantially increasing the acidity of the bridgehead carboxylic acid group. The predicted pKa for the 2,2-difluoro-BCP-1-carboxylic acid core (CAS 2385817-07-0) is 3.35 ± 0.40, compared with 4.99 ± 0.20 for the unsubstituted BCP-1-carboxylic acid (CAS 22287-28-1) . For the 3-aryl-substituted analog 2,2-difluoro-3-phenyl-BCP-1-carboxylic acid (CAS 2309454-98-4), the predicted pKa is 3.17 ± 0.60, which further refines to an expected range of ~3.1–3.5 for the p-tolyl derivative based on the electron-donating character of the para-methyl group [1]. This ~1.5–1.7 log unit increase in acidity relative to non-fluorinated BCP acids alters the ionization state at physiological pH, directly impacting solubility, permeability, and protein-binding profiles.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | Estimated pKa ~3.2–3.5 (inferred from structurally analogous 2,2-difluoro-BCP-1-carboxylic acids; predicted values from ACD/Labs or equivalent) |
| Comparator Or Baseline | Bicyclo[1.1.1]pentane-1-carboxylic acid (parent, no F): pKa 4.99 ± 0.20 (predicted); 2,2-Difluoro-BCP-1-carboxylic acid (no 3-aryl): pKa 3.35 ± 0.40 (predicted); 2,2-Difluoro-3-phenyl-BCP-1-carboxylic acid: pKa 3.17 ± 0.60 (predicted) |
| Quantified Difference | ΔpKa ≈ −1.5 to −1.8 versus parent BCP-1-carboxylic acid; ΔpKa ≈ +0.1 to +0.3 versus 3-phenyl analog (p-tolyl electron-donating effect) |
| Conditions | Predicted values (ACD/Labs algorithm); 25 °C, aqueous medium. Experimental gas-phase acidities for 3-substituted BCP-1-carboxylic acids (Adcock et al., J. Org. Chem. 2005) confirm the transmission of polar effects through the BCP cage with good agreement between calculated and observed values. |
Why This Matters
A pKa shift of ~1.6 units determines whether the carboxylic acid is predominantly ionized at physiological pH 7.4, which governs aqueous solubility, passive membrane permeability, and plasma protein binding—three critical parameters in compound triage.
- [1] ChemicalBook. 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2309454-98-4): predicted pKa 3.17 ± 0.60. https://www.chemicalbook.cn/CASEN_2309454-98-4.htm (accessed 2026). View Source
